molecular formula C25H34INO6 B13446060 methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide

methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide

Cat. No.: B13446060
M. Wt: 571.4 g/mol
InChI Key: QTJLWDARGMSGAA-BTICYCRLSA-M
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Description

Methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide is a complex organic compound with a unique structure. It is characterized by the presence of multiple methoxy groups and a quaternary ammonium ion, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide typically involves multiple steps. One common approach is the alkylation of isoquinoline derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quaternary ammonium ion can be reduced to tertiary amines under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the quaternary ammonium ion can produce tertiary amines.

Scientific Research Applications

Methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide involves its interaction with specific molecular targets and pathways. The quaternary ammonium ion can interact with cellular membranes, affecting ion channels and transporters. Additionally, the methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3,4-dimethoxyphenyl)propanoate: A simpler analog without the quaternary ammonium ion.

    3,4-Dimethoxyphenylacetic acid: Lacks the isoquinoline structure but shares the methoxyphenyl group.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains the isoquinoline core but lacks the propanoate and quaternary ammonium groups.

Uniqueness

Methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide is unique due to its combination of a quaternary ammonium ion, multiple methoxy groups, and an isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H34INO6

Molecular Weight

571.4 g/mol

IUPAC Name

methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide

InChI

InChI=1S/C25H34NO6.HI/c1-26(12-10-25(27)32-6)11-9-18-15-23(30-4)24(31-5)16-19(18)20(26)13-17-7-8-21(28-2)22(14-17)29-3;/h7-8,14-16,20H,9-13H2,1-6H3;1H/q+1;/p-1/t20-,26-;/m1./s1

InChI Key

QTJLWDARGMSGAA-BTICYCRLSA-M

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OC.[I-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OC.[I-]

Origin of Product

United States

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